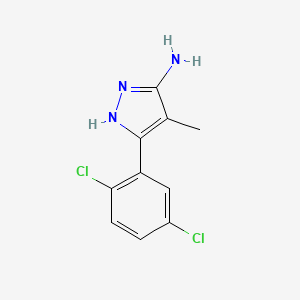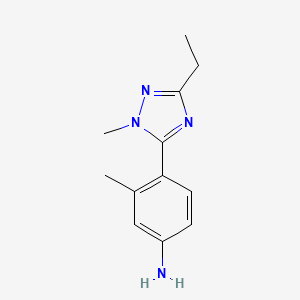
3-(1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanenitrile is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as medicinal chemistry, agriculture, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanenitrile typically involves the reaction of 1-ethyl-1H-imidazole with appropriate nitrile and hydroxyl-containing reagents. One common method involves the use of 1-ethyl-1H-imidazole-5-carbaldehyde, which undergoes a nucleophilic addition reaction with cyanide ions followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(1-ethyl-1H-imidazol-5-yl)-3-oxopropanenitrile.
Reduction: 3-(1-ethyl-1H-imidazol-5-yl)-3-aminopropane.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-(1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to the presence of the imidazole ring, which can interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity
Mécanisme D'action
The mechanism of action of 3-(1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanenitrile involves its interaction with molecular targets through the imidazole ring. This ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-ethyl-1H-imidazol-5-yl)-5-iodo-4-fluoro-1H-indole: Known for its high selectivity and potency as a serotonin receptor agonist.
3-(1-ethyl-1H-imidazol-5-yl)-5-methoxy-1H-indole: Exhibits good metabolic stability and low toxicity.
Uniqueness
3-(1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanenitrile is unique due to the presence of both a hydroxyl and nitrile group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This versatility makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H11N3O |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
3-(3-ethylimidazol-4-yl)-3-hydroxypropanenitrile |
InChI |
InChI=1S/C8H11N3O/c1-2-11-6-10-5-7(11)8(12)3-4-9/h5-6,8,12H,2-3H2,1H3 |
Clé InChI |
FRAAWQNTZHXPNO-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=NC=C1C(CC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,5-trimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13634855.png)







![5-[(Cyclohexyloxy)methyl]quinolin-8-ol](/img/structure/B13634913.png)





